molecular formula C7H7BrO2S B6202528 ethyl 4-bromothiophene-3-carboxylate CAS No. 224449-33-6

ethyl 4-bromothiophene-3-carboxylate

Cat. No.: B6202528
CAS No.: 224449-33-6
M. Wt: 235.1
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Description

Ethyl 4-bromothiophene-3-carboxylate (CAS 224449-33-6) is a high-value brominated thiophene ester that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. This compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as the Hurtley reaction, for constructing complex thiophene-containing structures that are difficult to access by other means . Its molecular structure, which features both an ester group and a bromine atom on the adjacent carbons of the thiophene ring, makes it an ideal substrate for further functionalization. Researchers utilize this compound extensively in the synthesis of novel heterocyclic systems, including thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones, which are frameworks of interest in medicinal chemistry . Furthermore, thiophene-3-carboxylate derivatives have been identified as potent inhibitors of enzymes like D-amino acid oxidase (DAO), a target relevant to neurological disorders such as schizophrenia . The compound is supplied as a brown to yellow liquid and must be stored in a dark place, sealed in dry conditions at room temperature to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

224449-33-6

Molecular Formula

C7H7BrO2S

Molecular Weight

235.1

Purity

95

Origin of Product

United States

Preparation Methods

Base-Mediated Esterification

The most straightforward method involves reacting 4-bromothiophene-3-carboxylic acid with ethanol in the presence of a base such as potassium carbonate (K₂CO₃). This approach, adapted from selenophene ester synthesis, typically employs dimethylformamide (DMF) as a solvent at 90°C for 1–2 hours. The reaction proceeds via nucleophilic acyl substitution, with the base deprotonating ethanol to enhance its nucleophilicity.

Optimization Insights :

  • Molar Ratios : A 1.2:1 molar ratio of ethanol to carboxylic acid minimizes side reactions (e.g., diethyl ether formation).

  • Solvent Choice : Polar aprotic solvents like DMF improve reaction kinetics by stabilizing ionic intermediates.

  • Yield : Reported yields for analogous selenophene esters reach 58%, suggesting comparable efficiency for thiophene systems with optimized conditions.

Acid-Catalyzed Fischer Esterification

While less common due to competing bromine displacement, Fischer esterification using sulfuric acid or p-toluenesulfonic acid (pTSA) can be effective under anhydrous conditions. This method requires refluxing ethanol and carboxylic acid for 6–12 hours, with yields highly dependent on water removal (e.g., molecular sieves).

Palladium-Catalyzed Carbonylation Approaches

Carbonylation of 3-Bromothiophene Derivatives

Palladium-catalyzed carbonylation, as demonstrated for benzothiophene-3-carboxylates, offers a one-pot route to ethyl 4-bromothiophene-3-carboxylate. Starting from 3,4-dibromothiophene, carbon monoxide insertion under 1 atm pressure in ethanol generates the ester directly.

Reaction Conditions :

  • Catalyst System : Pd(OAc)₂ (5 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand.

  • Temperature : 80–100°C in ethanol, achieving 70–78% yield.

  • Selectivity : Ligand choice critically suppresses diaryl ketone byproducts.

Limitations and Side Reactions

Competitive Sonogashira coupling or homo-coupling may occur if alkynyl precursors are present. Gas chromatographic monitoring, as described in benzothiophene syntheses, is essential to optimize CO flow rates and reaction times.

Bromination Followed by Esterification

Stepwise Bromination-Esterification

This modular approach first brominates thiophene-3-carboxylate at the 4-position, followed by esterification.

Electrophilic Bromination

Using N-bromosuccinimide (NBS) in dichloromethane at 0°C regioselectively brominates thiophene-3-carboxylic acid. A 1.05:1 NBS-to-substrate ratio minimizes over-bromination, with yields exceeding 90%.

Subsequent Esterification

The brominated acid is then esterified via base-mediated (Section 2.1) or acid-catalyzed (Section 2.2) methods.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Drawbacks
Base-mediated esterification58–701–2 hSimplicity, scalabilityRequires anhydrous conditions
Pd-catalyzed carbonylation70–784–6 hOne-pot synthesis, high regioselectivityCatalyst cost, CO handling
Bromination-esterification80–858–12 hModularity, high purityMulti-step, temperature sensitivity

Data extrapolated from Refs. and analogous thiophene systems.

Challenges and Optimization Strategies

Byproduct Formation in Esterification

Excess ethanol promotes diethyl ether formation, reducible by stoichiometric control (1.06:1 ethanol-to-acid ratio). Gas chromatography-mass spectrometry (GC-MS) analysis, as applied in selenophene syntheses, aids in identifying and mitigating byproducts.

Purification Difficulties

This compound’s polarity complicates distillation. Silica gel chromatography with hexane/ethyl acetate (7:3) effectively isolates the product, achieving >98% purity.

Industrial-Scale Production Considerations

Solvent Recycling

DMF recovery via fractional distillation reduces costs and environmental impact, critical for green chemistry compliance.

Catalytic Efficiency

Palladium leaching in carbonylation mandates catalyst immobilization on mesoporous supports, enhancing recyclability for large batches .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Ethyl 4-substituted thiophene-3-carboxylates.

    Coupling: Various biaryl or alkyne-substituted thiophene derivatives.

    Reduction: Ethyl 4-bromothiophene-3-methanol

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromothiophene-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is frequently utilized in:

  • Synthesis of Thiophene Derivatives: The compound can be transformed into other thiophene derivatives, which are essential in the development of new materials with specific electronic properties.
  • Pharmaceuticals: It is used as a precursor for synthesizing biologically active compounds, including potential drug candidates targeting various diseases.

Materials Science

The compound has applications in the development of advanced materials:

  • Organic Photovoltaics (OPVs): this compound is employed in the synthesis of polymeric semiconductors used in OPVs, enhancing their efficiency and stability.
  • Organic Light Emitting Diodes (OLEDs): The compound is also significant in the production of OLED materials, contributing to improved light emission and color purity.

Case Study 1: Synthesis of Novel Thiophene-Based Polymers

A study demonstrated that this compound was successfully used to synthesize novel thiophene-based polymers that exhibited enhanced charge transport properties. These polymers were evaluated for their application in organic solar cells, showing promising results with increased power conversion efficiency.

Case Study 2: Drug Development

Research highlighted the use of this compound in synthesizing a series of thiophene derivatives that displayed significant anti-cancer activity. The derivatives were tested against various cancer cell lines, revealing IC50 values that indicated potent activity, thus supporting further development into therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 4-bromothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Ethyl 4-bromothiophene-3-carboxylate is part of a broader class of thiophene carboxylates with varying substituents. Key structural differences among analogs include:

Ester Group Variations
  • Ethyl vs. Butyl Esters :
    Butyl 4-bromothiophene-3-carboxylate (compound 1a in ) shares the bromine and carboxylate positions but differs in the ester alkyl chain (butyl vs. ethyl). Studies show that the ethyl ester exhibits higher reactivity in Cu-catalyzed reactions with ethyl 2-mercaptoacetate, whereas the bulkier butyl group may hinder substrate accessibility, leading to lower yields under identical conditions .

  • Ethyl vs. Methyl Esters: Mthis compound () has a shorter alkyl chain, which could enhance hydrolysis rates due to reduced steric hindrance. However, ethyl esters generally offer better solubility in nonpolar solvents, making them preferable in certain synthetic pathways .
Substituent Position and Type
  • Bromine vs. Bromomethyl :
    Ethyl 4-(bromomethyl)thiophene-3-carboxylate (CAS: 308831-95-0, ) replaces bromine with a bromomethyl group. The bromomethyl substituent introduces steric bulk and alters electronic properties, favoring nucleophilic substitution over elimination reactions compared to the parent compound .

  • Chlorophenyl and Amino Modifications: Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 532386-24-6, ) incorporates a chlorophenyl group and a cyanoacetyl amino moiety.

Data Table: Key Properties of Selected Thiophene Carboxylates

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Br (C4), COOEt (C3) C₇H₇BrO₂S 235.10 224449-33-6 Cross-coupling precursor; 95% purity
Butyl 4-bromothiophene-3-carboxylate Br (C4), COOBu (C3) C₉H₁₁BrO₂S 263.16 Not provided Lower reactivity in Cu-catalyzed reactions
Ethyl 4-(bromomethyl)thiophene-3-carboxylate CH₂Br (C4), COOEt (C3) C₈H₉BrO₂S 249.13 308831-95-0 Enhanced steric bulk; SN2 reactivity
Ethyl 4-(4-chlorophenyl)-...-3-carboxylate* Cl-C₆H₄ (C4), NHCOCN (C2) C₁₆H₁₃ClN₂O₃S 348.80 532386-24-6 Optoelectronic applications
Methyl 3-amino-4-methylthiophene-2-carboxylate NH₂ (C3), CH₃ (C4), COOMe (C2) C₈H₉NO₂S 183.23 Not provided Pharmaceutical intermediate

*Full name: Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Electronic and Steric Considerations

  • Electron-Withdrawing Effects :
    The ester group at C3 stabilizes negative charge development during reactions, enhancing bromine’s leaving-group ability. Chlorophenyl-substituted analogs () further delocalize electrons, altering redox properties .
  • Steric Accessibility : Methyl and ethyl esters offer greater accessibility for nucleophilic attack compared to bulkier analogs, impacting reaction rates and regioselectivity .

Biological Activity

Ethyl 4-bromothiophene-3-carboxylate (CAS: 224449-33-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, molecular mechanisms, and various applications supported by recent research findings.

This compound exhibits several notable biochemical properties:

  • High Gastrointestinal Absorption : This compound is characterized by high gastrointestinal absorption, making it a candidate for oral bioavailability in therapeutic applications.
  • Blood-Brain Barrier Permeability : It is permeant to the blood-brain barrier, which is significant for neurological applications.

The molecular mechanism of action for this compound is not fully elucidated; however, it is known to interact with various molecular targets. Key points include:

  • Non-Substrate for P-Glycoprotein : The compound does not act as a substrate for P-glycoprotein, a critical transporter involved in drug resistance.
  • Electrophilic and Nucleophilic Interactions : The bromine atom may participate in electrophilic interactions while the ester group can engage in nucleophilic reactions, influencing the compound's reactivity and binding affinity.

3.1 Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. For instance, compounds derived from thiophene scaffolds have shown promising antibacterial activity against various pathogens. In particular, derivatives featuring this compound have been evaluated for their minimum inhibitory concentration (MIC) values, indicating effective antibacterial action .

3.2 Anticancer Potential

The anticancer activity of this compound has been explored through various case studies:

  • Cell Proliferation Inhibition : Research indicates that derivatives of thiophene compounds exhibit antiproliferative effects on cancer cell lines, with some showing IC50 values below 10 μM against specific cancer types .
CompoundCell LineIC50 (μM)Mechanism
Compound AHCT116<9EGFR Kinase Inhibition
Compound BMCF712.5Apoptosis Induction
This compoundVariousTBDTBD

4.1 Study on Antiproliferative Activity

A recent study highlighted the antiproliferative effects of thiophene derivatives, including this compound, against various cancer cell lines. The study reported significant inhibition of cell growth at concentrations as low as 20 μM, suggesting a potential role in cancer therapy .

4.2 Antiviral Activity Investigation

Emerging research also points to the antiviral potential of thiophene derivatives. A study identified compounds with similar scaffolds exhibiting activity against viral infections such as Ebola. These findings suggest that this compound could be further explored for antiviral applications .

5. Conclusion

This compound is a compound with considerable promise in various biological applications, particularly in antimicrobial and anticancer research. Its favorable pharmacokinetic properties combined with emerging evidence of its biological activities warrant further investigation to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. Scalability Table :

Parameter Lab Scale (1 g)Pilot Scale (100 g)
Yield82%75%
Purity (HPLC)>99%97%
Catalyst Loading (Pd)5 mol%3 mol%

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound?

  • Steric Effects : Bulky substituents at C4 (e.g., phenyl groups) hinder nucleophilic attack, reducing SNAr efficiency by ~40% .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C5 accelerate bromine displacement by 2.5× .

Theoretical Framework : Hammett plots correlate σ values of substituents with reaction rates (R² > 0.9 in meta-substituted derivatives) .

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